(2R)-2-Methyl-4,5-dideoxy

説明

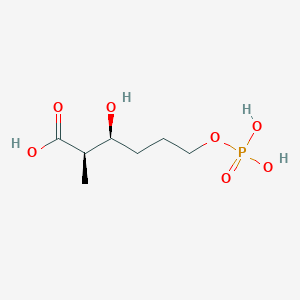

Structure

3D Structure

特性

分子式 |

C7H15O7P |

|---|---|

分子量 |

242.16 g/mol |

IUPAC名 |

(2R,3S)-3-hydroxy-2-methyl-6-phosphonooxyhexanoic acid |

InChI |

InChI=1S/C7H15O7P/c1-5(7(9)10)6(8)3-2-4-14-15(11,12)13/h5-6,8H,2-4H2,1H3,(H,9,10)(H2,11,12,13)/t5-,6+/m1/s1 |

InChIキー |

MQRCYOMQUQMVCH-RITPCOANSA-N |

異性体SMILES |

C[C@H]([C@H](CCCOP(=O)(O)O)O)C(=O)O |

正規SMILES |

CC(C(CCCOP(=O)(O)O)O)C(=O)O |

製品の起源 |

United States |

Synthetic Methodologies for 2r 2 Methyl 4,5 Dideoxy and Its Analogues

Asymmetric Carbon-Carbon Bond Formation Strategies

The creation of specific stereocenters is a fundamental challenge in the synthesis of chiral molecules like (2R)-2-Methyl-4,5-dideoxy. Asymmetric carbon-carbon bond formation reactions are employed to install the required chirality with high precision.

Evans Aldol (B89426) Reactions for Chiral Center Introduction

A pivotal strategy in the synthesis of this compound analogues involves the use of the Evans aldol reaction to establish the chiral centers at the C-2 and C-3 positions. nih.govrsc.org This powerful and reliable method utilizes a chiral auxiliary, typically an N-acyloxazolidinone, to direct the stereochemical outcome of the aldol addition. alfa-chemistry.comchem-station.com The reaction proceeds through a highly organized, six-membered chair-like transition state, which accounts for its high diastereoselectivity. alfa-chemistry.comchem-station.com

The process is initiated by treating the N-acyl oxazolidinone with a Lewis acid, such as a borane compound, and an organic base to generate a Z-enolate in situ. tcichemicals.com This enolate then reacts with an aldehyde. The steric hindrance imposed by the substituent on the chiral auxiliary guides the approach of the aldehyde, leading to the predictable formation of a specific stereoisomer. chem-station.comtcichemicals.com A significant advantage of this method is that the chiral auxiliary can be subsequently removed under mild conditions, yielding the desired β-hydroxy carbonyl compound without racemization. tcichemicals.com This reaction is widely used in the total synthesis of natural products due to its efficiency in installing two adjacent stereocenters with predictable stereochemistry. chem-station.comtcichemicals.com

In the synthesis of a this compound analogue, the Evans aldol reaction was instrumental in setting the stereochemistry at the 2- and 3-positions, forming the foundation of the carbon skeleton. nih.govrsc.org

Diastereoselective and Enantioselective Transformations

The Evans aldol reaction is a prime example of a diastereoselective transformation, where the existing chirality in the auxiliary dictates the formation of a specific diastereomer. nih.govrsc.org The high degree of stereocontrol stems from the Zimmerman-Traxler model of the transition state, where the boron atom chelates with the two carbonyl oxygen atoms, creating a rigid chair-like structure. alfa-chemistry.com This rigidity minimizes non-bonding interactions and directs the reaction pathway to the sterically favored product. alfa-chemistry.comchem-station.com

By carefully selecting the chiral auxiliary and the Lewis acid, it is possible to synthesize different stereoisomers of the aldol product. chem-station.comtcichemicals.com This flexibility is crucial for creating a range of analogues for structure-activity relationship studies. The choice of reagents allows for the synthesis of all possible stereoisomers, providing access to a diverse set of compounds from common starting materials. tcichemicals.com The high yields and selectivities often observed in these reactions make them suitable for large-scale applications. chem-station.comnih.gov

| Transformation Type | Key Features | Example Application |

| Evans Aldol Reaction | Utilizes N-acyloxazolidinone chiral auxiliary. Forms Z-enolates via boron triflate. Proceeds through a six-membered chair transition state. | Installation of chiral centers at C-2 and C-3 in this compound analogues. nih.gov |

| Diastereoselection | High control over the formation of one diastereomer over others. Predictable stereochemical outcome based on the chiral auxiliary. | Generation of the syn-aldol product. alfa-chemistry.comchem-station.com |

| Enantioselection | The use of a chiral auxiliary derived from an enantiomerically pure source (e.g., L-valine) results in an enantiomerically enriched product. | Synthesis of the (2R) configuration in the target molecule. nih.gov |

Functional Group Interconversions and Protecting Group Strategies

Following the establishment of the carbon framework and key stereocenters, the synthesis requires precise manipulation of functional groups. This is accomplished through a combination of selective reactions and a robust protecting group strategy to mask reactive sites while modifying others.

Selective Phosphorylation Techniques

Phosphorylation is a key step in synthesizing analogues of phosphorylated natural products like 6-phosphogluconate. nih.gov The challenge lies in selectively phosphorylating a specific hydroxyl group, often a primary alcohol, in the presence of other secondary hydroxyls.

In the synthesis of this compound analogues, selective phosphorylation of the primary alcohol was successfully achieved using reagents like dibenzyl phosphochloridate or dibenzyl phosphoiodinate at low temperatures. nih.gov Performing the reaction at reduced temperatures enhances the kinetic selectivity for the less sterically hindered primary hydroxyl group over the more hindered secondary ones. The benzyl groups on the phosphate (B84403) are "permanent" protecting groups that can be removed later in the synthetic sequence, typically by hydrogenolysis, to unmask the final phosphate moiety. nih.gov

| Reagent | Target Functionality | Conditions | Outcome |

| Dibenzyl phosphochloridate | Primary alcohol | Low temperature | Selective formation of a dibenzyl-protected phosphate ester. nih.gov |

| Dibenzyl phosphoiodinate | Primary alcohol | Low temperature | Selective phosphorylation of the primary hydroxyl group. nih.gov |

Strategic Manipulation of Hydroxyl and Other Oxygenated Functionalities

The synthesis of complex molecules like dideoxy sugars necessitates the careful management of multiple hydroxyl groups. researchgate.net Strategic manipulation involves selective protection, deoxygenation, and other transformations. Ester and ether protecting groups are commonly used due to their varying stability under different reaction conditions. nih.gov

Deoxygenation is a critical transformation for preparing 4,5-dideoxy compounds. This can be achieved through a multi-step sequence, for instance, by converting a hydroxyl group into a good leaving group (like a tosylate or mesylate), followed by nucleophilic substitution with a hydride source or a radical-mediated reduction. nih.gov For example, a common route for C-6 deoxygenation in sugars involves tosylation of the primary hydroxyl, followed by iodination and subsequent reduction with a reagent like tributyltin hydride (Bu₃SnH). nih.gov Such strategies allow for the systematic removal of oxygenated functionalities to arrive at the target dideoxy structure.

Orthogonal Protecting Group Chemistry

To selectively modify a molecule with multiple reactive sites, an orthogonal protecting group strategy is essential. researchgate.net This approach involves using a set of protecting groups that can be removed under distinct conditions without affecting the others. nih.govresearchgate.net This allows for the sequential unmasking and reaction of different functional groups within the same molecule.

In carbohydrate chemistry, a wide array of orthogonal protecting groups are available. nih.govacademie-sciences.fr For instance, silyl ethers (e.g., TBDMS, TIPS, DEIPS) are typically cleaved with fluoride ions, while benzyl ethers are removed by hydrogenolysis, and ester groups (e.g., acetate, benzoate) are hydrolyzed under basic or acidic conditions. researchgate.netacs.org The use of an orthogonal set, such as a diethylisopropylsilyl (DEIPS) ether, a naphthylmethyl (Nap) ether, an allyl ether, and a levulinoyl (Lev) ester, allows for a highly flexible and convergent synthetic strategy. acs.org This level of control is indispensable for the multi-step synthesis of complex analogues of this compound, enabling the construction of highly branched or specifically functionalized structures. acs.org

| Protecting Group Class | Common Examples | Cleavage Conditions | Orthogonality |

| Silyl Ethers | TBDMS, TIPS, TBDPS, DEIPS | Fluoride source (e.g., TBAF) | Orthogonal to benzyl ethers, esters, and acetals. researchgate.net |

| Benzyl Ethers | Bn, Nap, PMB | Hydrogenolysis (Pd/C, H₂) or oxidative cleavage (for PMB) | Orthogonal to silyl ethers, esters, and acetals. researchgate.net |

| Esters (Acyl groups) | Acetyl (Ac), Benzoyl (Bz), Pivaloyl (Piv), Levulinoyl (Lev) | Base (e.g., NaOMe) or acid hydrolysis. Lev is removed with hydrazine. | Orthogonal to ethers and acetals. Lev is orthogonal to Ac and Bz. acs.org |

| Allyl Ethers | Allyl (All) | Pd(0) catalyst | Orthogonal to most other common protecting groups. acs.org |

| Acetals/Ketals | Benzylidene, Isopropylidene | Acid hydrolysis | Used for diol protection; orthogonal to ethers and esters. nih.gov |

Total Synthesis of this compound-Containing Natural Products and Analogues

The chemical synthesis of this compound derivatives often relies on stereoselective reactions to install the required chiral centers. These methods are crucial for producing analogues of natural products for biological evaluation.

A notable total synthesis has been developed for this compound analogues of 6-phosphogluconate, which are investigated as potential inhibitors of the enzyme 6-phosphogluconate dehydrogenase (6PGDH). nih.govrsc.org This enzyme is a target for developing new drugs against diseases like Human African Trypanosomiasis. rsc.org

The core of the synthetic strategy is the Evans aldol reaction, which allows for the stereocontrolled formation of the chiral centers at the C2 and C3 positions. nih.govrsc.org The synthesis commences from a protected butanol derivative and utilizes a chiral auxiliary to direct the stereochemistry of the key C-C bond-forming step.

Key Synthetic Steps:

Aldehyde Formation: The synthesis begins with the Swern oxidation of 4-benzyloxybutanol to produce 4-benzyloxybutyraldehyde. rsc.org

Asymmetric Aldol Reaction: A boron-mediated Evans aldol reaction is then carried out between the aldehyde and (4R)-4-benzyl-3-propionyloxazolidin-2-one. This step establishes the desired (2R,3S) stereochemistry of the aldol product. rsc.org

Esterification and Phosphorylation: Subsequent steps involve the transformation of the chiral auxiliary into a benzyl ester, followed by selective phosphorylation of the primary alcohol. This phosphorylation is achieved at low temperatures using reagents like dibenzyl phosphochloridate. nih.govrsc.org

| Starting Material | Target Analogue | Key Stereochemical Step | Overall Yield | Reference |

|---|---|---|---|---|

| 4-Benzyloxybutanol | (2R,3S)-3-Hydroxy-2-methyl-6-phosphonoxyhexanoic acid (4,5-dideoxy) | Evans Aldol Reaction | 25% | nih.gov |

| L-Malic acid | (2R,3S,5S)-3,5-dihydroxy-2-methyl-6-phosphonoxyhexanoic acid (4-deoxy) | Evans Aldol Reaction | 10% | nih.gov |

Pavettamine is a polyamine natural product with a C2-symmetric C10 carbon backbone featuring a 1,3-syn-diol moiety. researchgate.netdoaj.org While the direct incorporation of a this compound fragment into the pavettamine scaffold has not been explicitly detailed in the surveyed literature, the synthesis of pavettamine itself provides insight into the construction of complex, chiral molecular frameworks where such a moiety could potentially be integrated.

The total synthesis of ent-pavettamine (the enantiomer of the natural product) highlights a convergent approach. researchgate.netbeilstein-journals.org The strategy involves the synthesis of a common C5 fragment which is then divergently converted into two synthons. These synthons are later coupled to form the target C10 backbone. researchgate.net Key aspects of this synthesis include:

Chiral Starting Material: The synthesis often starts from a readily available chiral molecule, such as (S)-malic acid. researchgate.net

Stereoselective Reactions: Chain extension and stereoselective ketone reduction are employed to create the required 1,3-syn-diol unit. researchgate.net

Convergent Coupling: The two functionalized C5 fragments are coupled, for instance, via reductive amination, to construct the final carbon skeleton. researchgate.netbeilstein-journals.org

This modular and convergent strategy is powerful for building complex natural products and could be adapted to incorporate varied structural motifs, including dideoxy sugar-like fragments, into novel analogues.

Chemoenzymatic and Biocatalytic Approaches to this compound Synthesis

Chemoenzymatic and biocatalytic methods offer green and highly selective alternatives to traditional organic synthesis. While a complete biocatalytic route to this compound has not been specifically reported, the synthesis of related deoxysugars is well-established in nature and provides a blueprint for potential enzymatic approaches.

The biosynthesis of deoxysugars, which are crucial components of many antibiotics, typically starts from common nucleotide-activated sugars like TDP-α-D-glucose. nih.govwashington.edu A series of enzymatic reactions, including dehydration and reduction, leads to the final deoxysugar. nih.govwashington.edu

Potential Enzymatic Steps for Dideoxy Sugar Synthesis:

Dehydration: Enzymes such as TDP-glucose-4,6-dehydratase catalyze the formation of a key keto-deoxy intermediate. nih.gov

Deoxygenation: Further deoxygenation at other positions, such as C2, is catalyzed by specific dehydratases and reductases. nih.govwashington.edu

C-C Bond Formation: Aldolases are a major class of enzymes that catalyze stereoselective aldol additions, forming C-C bonds with high control over the creation of new chiral centers. acs.org These enzymes are widely used in biocatalysis to construct carbon backbones similar to that found in this compound. acs.org

Methyl Group Installation: Methyltransferases could be used to add the methyl group at the C2 position, although this would require an enzyme with specific regioselectivity.

A plausible chemoenzymatic strategy would involve the enzymatic synthesis of a key chiral intermediate, which could then be further elaborated using chemical methods to complete the synthesis of this compound or its derivatives. This approach leverages the high selectivity of enzymes for key transformations, potentially reducing the need for complex protecting group manipulations common in total synthesis. nih.gov

Stereochemical Control and Chiral Aspects of 2r 2 Methyl 4,5 Dideoxy Synthesis

Chiral Pool Derivations and Starting Material Selection

A common and effective strategy in asymmetric synthesis is the use of a "chiral pool," which involves using readily available, inexpensive, and enantiomerically pure natural products as starting materials. tcichemicals.com This approach leverages the inherent chirality of these molecules to build new, complex chiral structures. For the synthesis of (2R)-2-Methyl-4,5-dideoxy analogues, several chiral starting materials have been successfully employed.

L-xylose, a naturally occurring pentose (B10789219) sugar, also serves as a versatile starting material for producing various dideoxy and iminosugar derivatives. researchgate.netresearchgate.net Its multiple stereocenters make it an excellent scaffold for constructing complex chiral molecules. For example, L-xylose has been converted into diols that, through a series of reactions including Claisen rearrangement and epoxidation, yield azido-epoxides, which are precursors to iminosugar homologs. researchgate.net Similarly, syntheses of 4-acetamido-4-deoxy-L-xylose derivatives and 4,5-dideoxy-4,5-epithio-L-xylose dimethyl acetal (B89532) highlight the utility of xylose in preparing modified sugars. tandfonline.comcdnsciencepub.com

| Starting Material | Resulting Compound Type | Overall Yield | Reference |

| L-Malic Acid | (2R)-2-Methyl-4-deoxy analogue | 10% | nih.gov |

| 4-Benzyloxybutanol | This compound analogue | 25% | nih.gov |

| L-Xylose | Dideoxy / Iminosugar derivatives | Not specified | researchgate.nettandfonline.com |

Diastereoselectivity and Enantioselectivity in Key Reaction Steps

Achieving the desired stereochemistry in a target molecule hinges on controlling the diastereoselectivity and enantioselectivity of the reactions used in its synthesis. york.ac.uk Diastereoselectivity refers to the preferential formation of one diastereomer over another, while enantioselectivity is the preference for one enantiomer.

In the synthesis of this compound analogues, a key strategy for establishing the chiral centers at the C-2 and C-3 positions is the Evans aldol (B89426) reaction. nih.gov This reaction is well-known for its high degree of diastereoselectivity, which arises from the steric influence of the chiral auxiliary attached to the enolate. york.ac.uk The predictable stereochemical outcome allows for the reliable installation of the desired (2R, 3S) configuration.

The Michael addition reaction is another powerful tool for stereoselective C-C or C-N bond formation in carbohydrate chemistry. chemistryviews.org For example, the addition of amines to vinyl sulfone-modified pyranosides has been shown to be highly diastereoselective. nih.gov The stereochemical outcome (i.e., the formation of gluco- versus manno- isomers) can be influenced by the nature of the amine nucleophile and the anomeric configuration of the starting sugar. nih.gov Similarly, the diastereoselectivity of iodine-promoted carbamate (B1207046) annulations is controlled by the stereochemistry at the C-3 position of the starting alkenylamine, favoring a cis relationship in the product. mdpi.com

| Key Reaction | Stereochemical Control | Typical Outcome | Research Context |

| Evans Aldol Reaction | Diastereoselective | High d.e. for (2R, 3S) configuration | Synthesis of this compound analogues. nih.gov |

| Michael Addition | Diastereoselective | Formation of gluco- or manno- isomers | Synthesis of deoxyaminosugars. nih.gov |

| Achmatowicz Rearrangement | Enantioselective | Formation of chiral pyranone intermediates | De novo synthesis of 3,6-dideoxy sugars. chemistryviews.org |

| Iodine-Promoted Carbamate Annulation | Diastereoselective | >20:1 d.r. favoring cis-product | Synthesis of 2-deoxy-aza-sugars. mdpi.com |

Role of Chiral Auxiliaries and Catalysts in Stereocontrol

External sources of chirality, such as chiral auxiliaries and catalysts, are fundamental tools for inducing stereocontrol in reactions involving achiral or prochiral substrates. rijournals.comnumberanalytics.com

A chiral auxiliary is a chiral molecule that is temporarily incorporated into a substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. york.ac.uk The Evans aldol reaction, used in the synthesis of this compound analogues, relies on oxazolidinone-based chiral auxiliaries. numberanalytics.comnih.gov These auxiliaries create a rigid, well-defined chiral environment that forces the incoming electrophile to approach from a specific face, thus ensuring high diastereoselectivity. york.ac.uk Carbohydrates themselves can also be used as chiral auxiliaries, as demonstrated in Diels-Alder reactions where a derivative of levoglucosenone (B1675106) induced satisfactory diastereomeric excess. conicet.gov.ar

Asymmetric catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst can generate large quantities of an enantioenriched product. nih.govrsc.org Chiral catalysts can be metal-based or purely organic molecules (organocatalysts). rsc.orgpnas.org For instance, chiral phosphoric acids have been used as Brønsted acid catalysts to control enantioselectivity in reactions involving imines. rsc.org In the synthesis of 3,6-dideoxy sugars, (+)- and (-)-benzotetramisole (B1287878) have been used as catalysts in a diastereoselective acylation step to generate either the α- or β-glycoside, respectively. chemistryviews.org The interplay between a chiral catalyst and substrate can be complex, sometimes leading to "double asymmetric induction" where both elements work together to enhance stereoselectivity. pnas.orgmdpi.com

| Method | Agent | Example Application | Mechanism of Stereocontrol |

| Chiral Auxiliary | Evans's Oxazolidinones | Aldol reaction for this compound synthesis nih.gov | Covalent attachment creates a chiral environment, directing the approach of reagents. numberanalytics.comyork.ac.uk |

| Chiral Auxiliary | Levoglucosenone derivative | Diels-Alder reaction conicet.gov.ar | A carbohydrate-derived template induces p-facial diastereoselectivity. conicet.gov.ar |

| Chiral Catalyst | (+)-/(-)-Benzotetramisole | Diastereoselective acylation of a pyranone intermediate chemistryviews.org | Catalyzes the formation of a specific anomer (α or β) of a glycosyl ester. chemistryviews.org |

| Chiral Catalyst | Chiral Phosphoric Acids | Asymmetric reactions involving imine activation rsc.org | Forms a chiral ion pair with the substrate, guiding the reaction pathway. rsc.orgacs.org |

Strategies for Absolute Configuration Assignment and Validation

The unambiguous determination of the absolute configuration of a newly synthesized chiral molecule is a critical final step in asymmetric synthesis. sioc-journal.cnacs.org It validates that the synthetic strategy has successfully produced the desired enantiomer, such as the (2R) configuration. Several analytical techniques are employed for this purpose.

X-ray Crystallography: This is often considered the definitive method for determining absolute configuration. wikipedia.org It provides a direct visualization of the three-dimensional arrangement of atoms in a single crystal. However, it requires the compound to form high-quality crystals, which is not always possible. optica.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents can induce diastereomeric environments that result in distinguishable NMR spectra for each enantiomer. sioc-journal.cn This allows for the assignment of configuration by analyzing the differences in chemical shifts.

Chiroptical Methods: These techniques measure the differential interaction of a chiral molecule with polarized light. They include:

Optical Rotation: Measures the rotation of plane-polarized light. While the sign of rotation ([α]D) can distinguish between enantiomers, it does not directly reveal the R/S configuration without comparison to a known standard. wikipedia.org

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These are powerful spectroscopic methods that provide detailed structural information. sioc-journal.cnoptica.org The absolute configuration is determined by comparing the experimentally measured spectrum with a spectrum calculated for a specific enantiomer using quantum chemical methods like Density Functional Theory (DFT). optica.org A match between the experimental and calculated spectra confirms the configuration. optica.org

Chemical Correlation: The absolute configuration of a new compound can be established by chemically converting it, through a series of stereochemically unambiguous reactions, into a compound whose absolute configuration is already known. wikipedia.org For example, the configuration of many chiral compounds has been related back to the reference standard, glyceraldehyde. wikipedia.orgaps.org

The validation process often involves using a combination of these methods to ensure a confident and accurate assignment of the absolute stereochemistry. researchgate.netacs.orgacs.org

Derivatization and Analogue Development of 2r 2 Methyl 4,5 Dideoxy

Systematic Generation of Analogues for Structure-Function Correlation Studies

The systematic generation of analogue libraries is a cornerstone of medicinal chemistry, enabling the establishment of clear structure-activity relationships (SAR). For iminosugars, this involves modifying the core ring structure, the stereochemistry of hydroxyl groups, and the substituents on the ring nitrogen. nih.govrsc.org Such studies are crucial for tuning the inhibitory profile of a lead compound against specific enzyme targets. acs.org

A common strategy involves the N-alkylation of a parent iminosugar. For example, a variety of N-substituted derivatives of 1-deoxynojirimycin (B1663644) (DNJ) have been synthesized to explore how lipophilicity and the nature of the N-substituent affect activity. mdpi.comnih.gov Studies have shown that introducing different alkyl or functionalized chains on the ring nitrogen can dramatically alter the potency and selectivity of glycosidase inhibition. nih.gov For instance, N-hydroxyethyl-1-deoxynojirimycin (Miglitol) and N-butyl-1-deoxynojirimycin (Miglustat) are both approved drugs derived from this approach, used to treat type II diabetes and lysosomal storage disorders, respectively. mdpi.comnih.govmdpi.com

Beyond N-alkylation, modifications of the core polyhydroxylated structure are explored. This includes changing the stereochemistry at specific carbon centers, deoxygenation at various positions, and altering the ring size (e.g., piperidine (B6355638) vs. pyrrolidine (B122466) vs. azepane). mdpi.comnih.gov For example, the synthesis of a library of iminosugars with different stereochemistry and ring sizes from D-mannitol revealed that D-gluco-piperidine and L-ido-azepane derivatives bearing an N-hydroxyethyl group showed notable α-glucosidase inhibition. nih.gov The generation of multivalent iminosugars, where multiple iminosugar units are linked together, is another strategy used to enhance binding affinity and explore multivalent effects in enzyme inhibition. mdpi.com

| Parent Scaffold | Modification Strategy | Observed Effect on Function | Example Analogue |

|---|---|---|---|

| 1-Deoxynojirimycin (DNJ) | N-alkylation (e.g., butyl, hydroxyethyl) | Alters potency and selectivity; can enhance activity for specific glycosidases or introduce new therapeutic applications (e.g., pharmacological chaperone). nih.govmdpi.com | Miglustat (N-butyl-DNJ), Miglitol (N-hydroxyethyl-DNJ) |

| Pyrrolidines | Dimerization/Multivalency | Can induce marked increases in enzyme inhibition compared to monovalent analogues. mdpi.com | Dimeric (pyrrolidin-2-yl)triazoles |

| D-Mannitol-derived bis-epoxides | Ring size variation (piperidine vs. azepane) | Ring size and stereochemistry significantly impact inhibitory activity against glucosidases. nih.gov | N-hydroxyethyl-L-ido-azepane |

| 1,4-dideoxy-1,4-imino-d-arabinitol (B1194975) (DAB) | Introduction of new functional groups (hydrazide imide) | Can shift selectivity towards different enzymes (e.g., from glucosidases to mannosidases). acs.org | Arabinohydrazide imides |

Modifications at Dideoxy Positions and Peripheral Substituents

Targeted modifications at specific positions of the iminosugar ring, including deoxygenated sites and peripheral hydroxyl groups, are critical for refining biological activity. Deoxygenation, a key feature of the "(2R)-2-Methyl-4,5-dideoxy" scaffold, can significantly impact how the molecule is recognized by an enzyme's active site. unimib.it

The synthesis of analogues often involves the selective protection of hydroxyl groups followed by modification of the remaining free hydroxyls. For example, modifications at the C-2, C-3, and C-4 positions of the DNJ core generally lead to a loss of activity against α-glucosidases, highlighting the importance of these specific hydroxyl groups for binding. nih.gov However, there are exceptions, such as N-butyl-1-deoxy-galactonojirimycin (Migalastat), which features an inverted stereochemistry at C-4 and is a successful drug for Fabry disease. nih.govacs.org

The synthesis of 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) analogues provides a clear example of modifying peripheral substituents. By introducing a hydrazide imide moiety, researchers were able to convert a compound known to inhibit α-glucosidases into potent and selective inhibitors of α-mannosidase. acs.orgnih.gov Similarly, the synthesis of 1-amino-1,2,5-trideoxy-2,5-imino-D-mannitol, an analogue of the potent glucosidase inhibitor 2,5-dideoxy-2,5-imino-D-mannitol (DMDP), was achieved via an Amadori rearrangement, demonstrating a novel route to introduce an amino group at the C-1 position. ubc.ca These examples underscore that even subtle changes to peripheral groups or the introduction of new functionalities at deoxygenated positions can profoundly alter the biological profile of an iminosugar. acs.orgubc.ca

Design and Synthesis of Phosphorylated and Other Biologically Relevant Derivatives

The introduction of a phosphate (B84403) group to an iminosugar scaffold is a strategic approach to target enzymes involved in the metabolism of phosphorylated carbohydrates, such as those in glycolysis or nucleotide synthesis. nih.govwgtn.ac.nz Phosphorylated iminosugars can act as potent inhibitors by mimicking naturally occurring phosphorylated substrates or transition states. researchgate.net

The synthesis of these derivatives can be challenging but has been achieved through both chemical and enzymatic methods. A chemoenzymatic approach can utilize aldolase (B8822740) enzymes, which are capable of forming carbon-carbon bonds with high stereocontrol. For instance, dihydroxyacetone phosphate (DHAP)-dependent aldolases have been used to create phosphorylated azasugar precursors. researchgate.net A subsequent sequence of chemoselective reductions can then yield the final phosphorylated iminosugar. researchgate.net

Natural biosynthesis of iminosugars like 1-DNJ often involves phosphorylated intermediates derived from glycolysis products such as D-fructose-6-phosphate. nih.gov Inspired by this, biocatalytic cascades have been developed to synthesize iminosugars without the need for protecting groups. These routes can sometimes bypass the phosphorylation steps found in nature to improve efficiency, but the design of phosphorylated analogues remains a key strategy for creating specific enzyme inhibitors. nih.gov The synthesis of phosphorylated peptides, though a different class of molecule, showcases advanced chemical methods for introducing phosphate groups, such as solid-phase synthesis using Fmoc-protected phosphoserine or phosphothreonine building blocks, which could be adapted for complex molecules like iminosugars. rsc.org

Synthesis of Related Dideoxy and Iminosugar Analogues (e.g., 2,5-dideoxy-2,5-imino-D-mannitol)

The synthesis of specific, highly active iminosugar analogues like 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) has been a significant focus of research. DMDP is a naturally occurring polyhydroxylated pyrrolidine that exhibits a range of biological activities, including glycosidase inhibition. acs.orgresearchgate.net The development of efficient and scalable synthetic routes to DMDP and its analogues is crucial for further biological evaluation and development.

Multiple synthetic strategies have been reported, often starting from readily available carbohydrates.

From L-Xylose: An alternative synthesis of DMDP and its C-6 extended analogue, HomoDMDP, has been developed starting from L-xylose. researchgate.net

From D-Glucuronolactone: A key intermediate, 5-azido-5-deoxy-1,2-O-isopropylidene-α-d-glucofuranose, can be prepared from D-glucuronolactone and subsequently converted into DMDP. researchgate.net

Chemoenzymatic Routes: Modern biocatalytic cascades offer protecting-group-free syntheses of iminosugars. For example, galactose oxidase variants can be used for primary alcohol oxidation, followed by a reduction step to yield the target iminosugar scaffold, providing an efficient one-pot route. nih.gov

The synthesis of DMDP's C-2 diastereomer, 2,5-dideoxy-2,5-imino-D-glucitol (DGDP), has also been accomplished from L-sorbose using similar methodologies, allowing for comparative studies on the importance of stereochemistry for biological function. acs.orgnih.gov The development of these diverse synthetic pathways enables access to a wide range of related dideoxy and iminosugar analogues for continued exploration in drug discovery. dntb.gov.uaresearchgate.net

| Target Compound | Starting Material | Key Synthetic Strategy | Reference |

|---|---|---|---|

| 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) | D-Fructose | Regioselective Appel reaction, catalytic hydrogenation of azide. | acs.orgnih.gov |

| 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) | L-Xylose | Double nucleophilic displacement of mesylates. | researchgate.net |

| 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) | D-Glucuronolactone | Formation of a 5-azido-5-deoxy intermediate. | researchgate.net |

| 2,5-dideoxy-2,5-imino-D-glucitol (DGDP) | L-Sorbose | Regioselective Appel reaction, similar to DMDP synthesis. | acs.orgnih.gov |

| 1-Amino-1,2,5-trideoxy-2,5-imino-D-mannitol | 5-azido-5-deoxy-D-glucofuranose | Amadori rearrangement followed by catalytic hydrogenation. | ubc.ca |

Advanced Analytical Techniques for Characterization of 2r 2 Methyl 4,5 Dideoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical analysis of organic molecules, including those containing the (2R)-2-Methyl-4,5-dideoxy substructure. ontosight.aiiisc.ac.in Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the connectivity of protons through spin-spin coupling and their spatial proximity through the Nuclear Overhauser Effect (NOE). In a typical pyranose ring containing the this compound fragment, the signal for the methyl group at C-2 appears as a doublet. The protons at the deoxygenated C-4 and C-5 positions would appear as complex multiplets in the upfield region of the spectrum compared to their hydroxylated counterparts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. youtube.com The carbons at the dideoxy positions (C-4 and C-5) show characteristic upfield shifts compared to standard sugars, confirming the absence of electronegative oxygen atoms. nii.ac.jp The chemical shift of the C-2 methyl group is also a key indicator.

Stereochemical Elucidation: Two-dimensional NMR techniques like COSY, HSQC, and especially NOESY are vital for determining the relative stereochemistry. For the (2R) configuration, a NOESY experiment would show a spatial correlation between the axially oriented methyl group at C-2 and other axial protons on the same face of the pyranose ring. This data, combined with the analysis of coupling constants, allows for the unambiguous assignment of the (2R) stereocenter. nptel.ac.innih.govacs.org

For instance, in the characterization of a protected derivative of L-amicetose, a 2,3,6-trideoxyhexose which contains a related structural element, detailed ¹H and ¹³C NMR analyses were crucial for confirming its structure and stereochemistry. niscpr.res.inbeilstein-journals.org

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (2D NMR) |

|---|---|---|---|

| H-1 (anomeric) | ~4.5-5.0 | ~98-102 | COSY with H-2; NOE with H-3, H-5 |

| H-2 | ~1.5-2.0 (axial), ~2.0-2.5 (equatorial) | ~35-40 | COSY with H-1, H-3, C2-Me |

| C2-CH₃ | ~1.1-1.3 (doublet) | NOE with axial H-4, H-6 if applicable | |

| H-4 (axial, equatorial) | ~1.2-1.8 | ~25-35 | COSY with H-3, H-5 |

| H-5 (axial, equatorial) | ~1.3-1.9 | ~20-30 | COSY with H-4, H-6 if applicable |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which allows for the determination of the elemental composition, confirming the molecular formula with high precision. glycopedia.euontosight.ai

When analyzing a glycoside containing the this compound moiety, HRMS can confirm the expected molecular formula, accounting for the two missing oxygen atoms compared to a standard methyl-hexoside. The fragmentation patterns observed in tandem MS (MS/MS) experiments offer further structural proof. tandfonline.com Characteristic fragmentation of glycosides involves the cleavage of the glycosidic bond, resulting in ions corresponding to the aglycone and the sugar moiety. scielo.br The fragmentation of the sugar ring itself can also provide evidence for the location of the deoxy positions. acs.org For C-glycosyl flavonoids, internal cleavage of the sugar ring is often favored over breaking the C-C bond to the aglycone. nih.gov

| Ion | Description | Significance |

|---|---|---|

| [M+H]⁺ or [M-H]⁻ | Protonated or deprotonated molecular ion | Confirms molecular weight and allows for elemental composition determination. |

| [M - Sugar + H]⁺ | Aglycone fragment | Indicates the mass of the non-sugar part of the molecule. |

| [Sugar]⁺ | Sugar fragment ion | Confirms the mass of the 2-methyl-4,5-dideoxyhexose unit. |

| Cross-ring cleavage ions | Fragments from the sugar ring breaking | Can help pinpoint the location of the methyl group and the deoxy centers. nih.gov |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating the target compound from impurities, reaction byproducts, or other isomers, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purification and analysis of non-volatile compounds like sugar glycosides. nih.gov Depending on the polarity of the parent molecule, either normal-phase or reversed-phase HPLC can be employed. For molecules containing the this compound moiety, a C18 reversed-phase column is often suitable, using a mobile phase of acetonitrile (B52724) and water. nih.gov Chiral HPLC columns can be used to separate enantiomers, which is particularly important for confirming the absolute configuration (e.g., D vs. L series) of the sugar. jst.go.jp

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile compounds, or those that can be made volatile through derivatization, GC-MS is a powerful analytical tool that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ontosight.airestek.com Sugars are typically derivatized before GC-MS analysis to increase their volatility. restek.comchalmers.se Common methods include silylation (e.g., to form trimethylsilyl (B98337) (TMS) ethers) or acetylation. glycopedia.eurestek.com The resulting derivatives can be separated on a GC column and identified by their characteristic retention times and mass spectra. This technique is highly effective for assessing the purity of a sample and for identifying the components of a mixture. mdpi.com

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-Q-TOF-MS)

This advanced hyphenated technique combines the high separation efficiency and speed of UPLC with the high resolution and mass accuracy of Q-TOF mass spectrometry. libretexts.org UPLC-ESI-Q-TOF-MS is exceptionally suited for analyzing complex mixtures, such as natural product extracts, to identify compounds containing the this compound substructure. nih.govfrontiersin.org The system provides retention time, accurate mass, and fragmentation data simultaneously, allowing for confident identification of known compounds and characterization of new ones, even at trace levels. mdpi.com

| Technique | Primary Use | Typical Sample/Derivatization | Key Findings |

|---|---|---|---|

| HPLC | Purity assessment, isomer separation | Intact glycoside | Retention time, purity (%), separation of diastereomers/enantiomers. jst.go.jp |

| GC-MS | Purity and composition analysis | Acetylated or silylated sugar derivatives | Retention time, mass spectrum for identification. restek.commdpi.com |

| UPLC-ESI-Q-TOF-MS | Identification in complex mixtures | Intact glycoside in solution | Precise retention time, accurate mass, MS/MS fragmentation patterns. nih.gov |

Spectroscopic and Chiroptical Methods for Stereochemical Analysis

While NMR can determine the relative stereochemistry, chiroptical methods like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful techniques for establishing the absolute configuration of a chiral molecule. nptel.ac.in These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. pace.edu

The absolute stereochemistry of a molecule containing the this compound moiety can be definitively determined by comparing its experimental CD or ORD spectrum with that of a known standard or with spectra predicted by theoretical calculations. This is a crucial final step in the complete stereochemical elucidation of a new natural product or synthetic compound. nih.govacs.org The sign of a compound's specific rotation, while a useful property, does not directly correlate with its D/L configuration, making these spectroscopic methods essential for unambiguous assignment. libretexts.org

Theoretical and Computational Studies of 2r 2 Methyl 4,5 Dideoxy and Its Interactions

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful tools for exploring the flexibility and dynamic behavior of molecules like (2R)-2-Methyl-4,5-dideoxy. These methods allow researchers to understand how the molecule changes its shape over time and how these changes affect its biological activity.

For instance, conformational analysis is essential for understanding reactions involving saturated ring systems, where substituents can create significant steric effects that favor one stereoisomer over another. wuxiapptec.com By identifying the most stable, low-energy conformations, researchers can predict the outcome of chemical reactions. wuxiapptec.com Molecular dynamics simulations further enhance this understanding by providing a dynamic picture of the molecule's behavior in a simulated biological environment, such as in water or in the presence of other molecules. nih.govnih.gov These simulations can reveal key structural features and conformational changes that are critical for biological processes. mdpi.com

In the context of drug design, MD simulations can be used to study how a ligand like this compound interacts with its protein target. nih.gov By simulating the binding process, researchers can identify key interactions and predict the binding affinity of the ligand. nih.gov This information is invaluable for designing more potent and selective inhibitors.

Table 1: Key Aspects of Conformational Analysis and Molecular Dynamics Simulations

| Technique | Application | Key Insights |

|---|---|---|

| Conformational Analysis | Predicts stereoselectivity in reactions involving saturated rings. | Identifies dominant low-energy conformations. |

| Molecular Dynamics (MD) Simulations | Studies the dynamic behavior of molecules in a simulated environment. | Reveals key structural features and conformational changes. |

| MD Simulations in Drug Design | Simulates ligand-protein binding. | Predicts binding affinity and identifies key interactions. |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic properties and reactivity of molecules. cecam.org These methods provide detailed information about the distribution of electrons in a molecule, which is crucial for understanding its chemical behavior. crimsonpublishers.com

DFT calculations can be used to determine a variety of molecular properties, including:

Molecular Geometry: The optimized three-dimensional structure of the molecule. crimsonpublishers.com

Electronic Properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's ability to donate or accept electrons. epstem.net

Reactivity Descriptors: Including electronegativity, chemical hardness, and softness, which help predict how the molecule will interact with other chemical species. crimsonpublishers.com

For example, by calculating the HOMO and LUMO energies, researchers can determine that a charge transfer has occurred within the molecule, indicating its reactivity. crimsonpublishers.com The molecular electrostatic potential (MEP) can also be determined to identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. crimsonpublishers.com These calculations are essential for understanding the reactivity of this compound and for designing new molecules with desired chemical properties. chemrxiv.org

Table 2: Calculated Molecular Properties from Quantum Chemical Calculations

| Property | Significance |

|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. |

| HOMO-LUMO Energy Gap | Indicates the molecule's electronic excitability and reactivity. |

| Electronegativity (χ) | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | Describes the molecule's resistance to changes in its electron distribution. |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites of interaction. |

Reaction Mechanism Studies and Transition State Analysis

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Theoretical studies play a crucial role in elucidating reaction pathways and identifying the transition states that govern the reaction rate.

For enzyme-catalyzed reactions, such as the one involving 6-phosphogluconate dehydrogenase (6PGDH), understanding the reaction mechanism is key to designing effective inhibitors. researchgate.net The reaction catalyzed by 6PGDH is proposed to proceed through a high-energy enediol intermediate. researchgate.net By studying analogues of the substrate, transition state, and high-energy intermediates, researchers can develop potent and selective inhibitors. researchgate.net

Valence bond calculations and other quantum mechanical methods can be used to model the transition state of a reaction. acs.org These calculations can provide detailed information about the geometry and electronic structure of the transition state, helping to explain the observed reactivity and stereoselectivity of the reaction. acs.org For example, in bimolecular elimination reactions (E2), calculations have shown that the transition states possess a significant degree of localized charge, which influences the reaction pathway. acs.org

Molecular Docking and Ligand-Protein Interaction Modeling (e.g., with enzymes)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a protein target. redalyc.org This method is widely used in drug discovery to screen virtual libraries of compounds and to identify potential drug candidates. mdpi.com

In the context of this compound and its analogues, molecular docking can be used to model their interaction with enzymes like 6-phosphogluconate dehydrogenase (6PGDH). researchgate.net By docking these compounds into the active site of the enzyme, researchers can predict their binding mode and identify key interactions that contribute to their inhibitory activity. researchgate.net

The results of docking studies can be used to:

Predict Binding Affinity: Estimate how strongly a ligand will bind to its target.

Identify Key Interactions: Determine the specific amino acid residues involved in binding.

Guide the Design of New Inhibitors: Suggest modifications to the ligand that could improve its binding affinity and selectivity.

For example, docking studies with analogues of 6-phosphogluconate have helped to identify competitive inhibitors of 6PGDH from Trypanosoma brucei, a validated drug target for African Trypanosomiasis. researchgate.net These studies have shown that even small changes to the structure of the inhibitor can have a significant impact on its binding affinity. researchgate.net

Biochemical and Enzymatic Interaction Studies of 2r 2 Methyl 4,5 Dideoxy Analogues

Modulation of Key Metabolic Pathways (e.g., Pentose (B10789219) Phosphate (B84403) Pathway)

(2R)-2-Methyl-4,5-dideoxy analogues of 6-phosphogluconate have been synthesized and evaluated for their potential to inhibit 6-phosphogluconate dehydrogenase (6PGDH). nih.gov This enzyme plays a critical role in the oxidative phase of the pentose phosphate pathway (PPP). researchgate.net The PPP is a fundamental metabolic route responsible for producing NADPH, which is essential for reductive biosynthesis and protecting cells from oxidative stress, and for generating precursors for nucleotide synthesis. google.com

By acting as inhibitors of 6PGDH, these analogues can modulate the activity of the entire pentose phosphate pathway. researchgate.netnih.gov The inhibition of this key enzyme disrupts the normal flow of metabolites through the pathway, impacting the cell's ability to produce essential molecules. google.com 6PGDH catalyzes the oxidative decarboxylation of 6-phosphogluconate to yield ribulose 5-phosphate and NADPH. researchgate.netgoogle.com Therefore, inhibition by this compound analogues directly impacts the production of these vital products.

Interaction with Enzymes of Biochemical Significance (e.g., 6-Phosphogluconate Dehydrogenase)

Research has focused on the interaction of this compound analogues with 6-phosphogluconate dehydrogenase (6PGDH), a validated drug target, particularly in Trypanosoma brucei, the parasite responsible for African trypanosomiasis. researchgate.netnih.govnih.gov One such analogue, a this compound compound, was found to be a competitive inhibitor of 6PGDH from both T. brucei and sheep liver, exhibiting micromolar concentrations of inhibition. researchgate.netnih.gov

The inhibitory activity of these analogues has been tested against 6PGDH from different sources. researchgate.net For instance, one of the this compound analogues was among seven compounds from three different series of 6PG analogues that showed competitive inhibition of 6PGDH from both T. brucei and sheep liver. nih.gov The other six inhibitors belonged to the (2R)-2-methyl-4-deoxy series. nih.gov This highlights the specific structural requirements for effective interaction with the enzyme's active site.

| Analogue Series | Number of Inhibitors | Target Enzymes | Inhibition Type | Concentration |

| This compound | 1 | T. brucei & Sheep Liver 6PGDH | Competitive | Micromolar |

| (2R)-2-Methyl-4-deoxy | 6 | T. brucei & Sheep Liver 6PGDH | Competitive | Micromolar |

| 2,4-dideoxy | 0 | T. brucei & Sheep Liver 6PGDH | - | - |

Mechanism of Enzyme Inhibition and Structure-Activity Relationship (SAR) at the Molecular Level

The mechanism of inhibition by these analogues is competitive, meaning they bind to the active site of 6PGDH and compete with the natural substrate, 6-phosphogluconate. researchgate.netnih.gov The structure-activity relationship (SAR) studies have provided valuable information on the molecular features necessary for this inhibition.

A key finding is the importance of the (2R)-methyl group at the 2-position of the analogue structure. researchgate.net Analogues lacking this specific methyl group, such as the 2,4-dideoxy analogues, did not show any inhibitory activity against 6PGDH. researchgate.netnih.gov This suggests that the (2R)-methyl group plays a crucial role in the binding of the inhibitor to the enzyme's active site, likely through favorable steric or hydrophobic interactions.

The synthesis of these analogues often relies on methods like the Evans aldol (B89426) reaction to control the stereochemistry at the 2- and 3-positions, which is critical for their biological activity. nih.gov The precise three-dimensional arrangement of the hydroxyl and methyl groups on the carbon backbone determines how well the analogue fits into the enzyme's active site.

Role in Biosynthetic Pathways of Natural Products

While the primary focus of research on this compound analogues has been on their role as enzyme inhibitors, the broader family of deoxy sugars, to which they belong, are components of various natural products with diverse biological activities, including antibiotics and antitumor agents. taltech.ee The synthetic strategies developed for these analogues, such as those starting from L-malic acid or utilizing the Evans aldol reaction, are fundamental in the broader field of natural product synthesis. nih.govresearchgate.net The specific role of this compound structures within the biosynthetic pathways of more complex natural products is an area that warrants further investigation.

Comparative Studies of Enzymatic Interactions Across Different Organisms (e.g., Trypanosomal vs. Mammalian Enzymes)

A significant aspect of the research on this compound analogues is the comparative analysis of their inhibitory effects on 6PGDH from different organisms, particularly between the parasitic Trypanosoma brucei and mammalian (sheep liver) enzymes. researchgate.netnih.gov The goal of these studies is to identify inhibitors that are selective for the trypanosomal enzyme, which is a crucial requirement for developing effective drugs with minimal side effects on the host. nih.gov

While the this compound analogue discussed showed inhibition against both enzymes, the broader research into 6PGDH inhibitors has successfully identified compounds with high selectivity for the T. brucei enzyme. researchgate.net These selective inhibitors exploit subtle structural differences between the active sites of the trypanosomal and mammalian enzymes. nih.gov The development of such selective inhibitors is a key strategy in the fight against African trypanosomiasis. nih.gov

Emerging Research Directions and Future Perspectives for 2r 2 Methyl 4,5 Dideoxy

Development of Novel and Efficient Synthetic Routes

A primary challenge in the study of novel carbohydrate analogues like (2R)-2-Methyl-4,5-dideoxy is the development of efficient and stereocontrolled synthetic routes. Given the absence of a hydroxyl group at the C2 position, traditional methods for controlling stereoselectivity in glycosylation reactions are not applicable. nih.gov Research in this area would likely focus on several cutting-edge strategies:

De Novo Synthesis: Building the pyran ring from acyclic precursors offers a powerful method to control stereochemistry. A potential route could start from readily available chiral building blocks, allowing for the precise installation of the methyl group at the C2 position with the desired (R)-configuration. Recent advances have demonstrated the feasibility of de novo routes for producing libraries of 2,6-dideoxy sugars. researchgate.netnih.gov

Catalytic Approaches: The use of chiral catalysts to direct stereoselective reactions is a cornerstone of modern organic synthesis. Investigating organocatalytic or transition-metal-catalyzed methods for the key bond-forming steps could provide a more efficient and scalable synthesis. For instance, bifunctional organocatalysts have been successfully used for the stereoselective glycosylation of related structures. nih.gov

Enzymatic Synthesis: Biocatalysis offers a highly specific and environmentally friendly alternative to traditional chemical synthesis. Enzymes such as aldolases could potentially be used to construct the carbon skeleton of this compound, ensuring high stereochemical purity. frontiersin.org

A comparative analysis of these potential synthetic strategies is presented in Table 1.

Table 1: Hypothetical Comparison of Synthetic Routes to this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges | Estimated Number of Steps | Key Methodologies |

|---|---|---|---|---|

| De Novo Synthesis | High degree of stereocontrol, access to diverse analogues. | Potentially longer synthetic sequence. | 8-12 | Asymmetric aldol (B89426) reactions, ring-closing metathesis. nih.gov |

| Catalytic Approaches | High efficiency, potential for scalability. | Catalyst development and optimization may be required. | 6-10 | Chiral Lewis acid catalysis, organocatalysis. mdpi.com |

Exploration of Diverse Chemical Modifications and Conjugates

To explore the potential biological activities of this compound, the synthesis of a diverse library of analogues and conjugates is essential. Chemical modifications can enhance properties such as target binding affinity, metabolic stability, and cellular uptake. rsc.org

Key areas for modification would include:

Glycosylation: Attaching this compound to other molecules, such as peptides, lipids, or other carbohydrates, can significantly alter its biological properties. The presence of deoxysugar units is often necessary for the biological activity of many bioactive compounds. nih.gov

Functional Group Interconversion: Modification of the remaining hydroxyl groups on the sugar ring could be used to probe structure-activity relationships. For instance, introducing fluorine atoms can improve metabolic stability, while adding amino groups can introduce new binding interactions.

Conjugation to Probes: For target identification studies, this compound could be conjugated to reporter molecules such as biotin (B1667282) or fluorescent dyes. These conjugates are invaluable tools for affinity-based pull-down experiments.

Application of Advanced Analytical Techniques for Deeper Structural Insights

The precise characterization of this compound and its derivatives is critical for understanding its structure and function. The presence of multiple stereocenters and the potential for different conformations in solution present analytical challenges. nih.gov A combination of advanced analytical techniques would be necessary for unambiguous structural elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D-COSY, HSQC, and HMBC, would be essential for determining the connectivity and relative stereochemistry of the molecule. Nuclear Overhauser effect (NOE) experiments can provide insights into the preferred conformation of the pyranose ring in solution.

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the molecular weight and elemental composition. digitellinc.com Tandem MS (MS/MS) can be used to probe the fragmentation patterns, which can help to distinguish between different isomers. acs.org

X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure, including the absolute stereochemistry.

Table 2: Advanced Analytical Techniques for the Characterization of this compound

| Technique | Information Obtained | Key Advantages |

|---|---|---|

| 2D NMR Spectroscopy | Connectivity, relative stereochemistry, conformational analysis. | Provides detailed structural information in solution. |

| High-Resolution Mass Spectrometry | Accurate mass, elemental composition, fragmentation patterns. nih.gov | High sensitivity and accuracy. digitellinc.com |

| X-ray Crystallography | Absolute configuration, solid-state conformation, intermolecular interactions. | Unambiguous determination of 3D structure. |

Computational Design and Optimization of this compound Analogues

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and can be leveraged to guide the design of novel this compound analogues with improved properties. nih.gov

Conformational Analysis: Molecular dynamics simulations can be used to explore the conformational landscape of this compound and its derivatives in different environments, such as in aqueous solution or when bound to a target protein. researchgate.net

Molecular Docking: If a biological target is identified, molecular docking studies can predict the binding mode of this compound and its analogues within the active site. This information can be used to design new derivatives with enhanced binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By building a computational model that relates the structural features of a series of analogues to their biological activity, QSAR can be used to predict the activity of new, unsynthesized compounds. mdpi.com

Expanding the Scope of Biochemical Target Identification and Mechanistic Elucidation

A critical step in understanding the biological relevance of this compound is the identification of its molecular target(s). nih.gov A variety of modern chemical biology approaches can be employed for this purpose:

Affinity-Based Methods: This approach involves immobilizing a derivative of this compound onto a solid support and using it to "pull down" its binding partners from a cell lysate. The captured proteins can then be identified by mass spectrometry. nih.gov

Label-Free Methods: Techniques such as Drug Affinity Responsive Target Stability (DARTS) can identify protein targets by observing changes in their stability upon binding to the small molecule. acs.org This method has the advantage of not requiring chemical modification of the compound of interest.

Genetic and Genomic Approaches: Genetic methods, such as RNA interference (RNAi) screening, can be used to identify genes that are essential for the biological activity of this compound. broadinstitute.org

The integration of data from these different approaches can provide a comprehensive understanding of the mechanism of action of this novel compound. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing (2R)-2-Methyl-4,5-dideoxy derivatives?

- Methodological Answer : A two-step approach is commonly employed:

Stereoselective synthesis : Use chiral auxiliaries or asymmetric catalysis to establish the (2R)-configuration. For example, fluorinated intermediates can be synthesized via electrophilic substitution with nonracemic fluoroiodoacetic acid .

Deoxygenation : Apply reductive methods (e.g., Barton-McCombie reaction) or enzymatic deoxygenation to remove hydroxyl groups at positions 4 and 3. Purification via column chromatography or recrystallization ensures stereochemical integrity .

Q. How can the stereochemistry and structural integrity of this compound compounds be validated?

- Methodological Answer : Use a combination of:

- High-resolution NMR (¹H, ¹³C, 2D-COSY) to confirm stereochemistry and substituent positions, as demonstrated for imidazolium bromide derivatives .

- X-ray crystallography for absolute configuration determination.

- Mass spectrometry (HR-MS) to verify molecular weight and isotopic patterns, particularly for deuterated or fluorinated analogs .

Advanced Research Questions

Q. How can researchers design experiments to assess the inhibitory activity of this compound analogues against 6-phosphogluconate dehydrogenase (6PGDH)?

- Methodological Answer :

- Enzyme source : Compare inhibition kinetics using 6PGDH from divergent species (e.g., sheep liver vs. Trypanosoma brucei) to identify species-specific binding interactions .

- Assay design :

- Use spectrophotometric NADPH depletion assays at varying substrate concentrations.

- Calculate IC₅₀ values and perform Lineweaver-Burk analysis to determine inhibition mode (competitive/uncompetitive).

- Data interpretation : Note discrepancies in inhibition efficiency between homologs, which may reflect structural differences in the enzyme’s active site .

Q. How should researchers address contradictory structure-activity relationship (SAR) data in this compound derivatives?

- Methodological Answer :

- Systematic SAR analysis : Test substituent effects (e.g., methoxy, hydroxy, or benzyl groups) on bioactivity using a standardized assay. For example, fluorinated benzyl groups in imidazolium bromides showed enhanced binding to leukotriene receptors .

- Contradiction resolution :

- Validate assay reproducibility across labs.

- Use molecular docking to reconcile unexpected activity trends with steric/electronic interactions .

- Documentation : Maintain detailed logs of synthetic conditions and purity metrics to rule out batch variability .

Q. What strategies optimize the synthetic yield of this compound compounds for large-scale pharmacological studies?

- Methodological Answer :

- Catalyst optimization : Screen palladium or organocatalysts to enhance enantiomeric excess (e.g., >95% ee for fluorinated intermediates) .

- Solvent selection : Use aprotic solvents (e.g., THF, DMF) to minimize side reactions during deoxygenation .

- Scale-up protocols :

- Implement flow chemistry for hazardous steps (e.g., reductive deoxygenation).

- Monitor reaction progress via TLC or in-line spectroscopy to prevent over-reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。